Metolazone - 56436-31-8

Metolazone

Catalog Number: EVT-10885363
CAS Number: 56436-31-8
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metolazone is a quinazoline that consists of 1,2,3,4-tetrahydroquinazolin-4-one bearing additional methyl, 2-tolyl, sulfamyl and chloro substituents at positions 2, 3, 6 and 7 respectively. A quinazoline diuretic, with properties similar to thiazide diuretics. It has a role as a diuretic, an antihypertensive agent and an ion transport inhibitor. It is a member of quinazolines, an organochlorine compound and a sulfonamide.
A quinazoline-sulfonamide that is considered a thiazide-like diuretic which is long-acting so useful in chronic renal failure. It also tends to lower blood pressure and increase potassium loss.
Metolazone is a Thiazide-like Diuretic. The physiologic effect of metolazone is by means of Increased Diuresis.
Metolazone is a long acting, quinazoline-based sulfonamide thiazide-like, diuretic. Similar to the thiazides, metolazone acts on the distal convoluted tubule (DCT) and inhibits the sodium-chloride symporter, thereby preventing sodium and chloride reabsorption and excretion of water.
A quinazoline-sulfonamide derived DIURETIC that functions by inhibiting SODIUM CHLORIDE SYMPORTERS.
Source and Classification

Metolazone is derived from the quinazoline class of compounds, which are characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. The compound has been approved by the Food and Drug Administration for clinical use, where it plays a critical role in treating fluid retention associated with heart failure and renal disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Metolazone involves several chemical reactions that typically include sulfonylation processes. One notable method utilizes N-ethoxalyl-5-chloro-2-methyl-4-sulfamyl aniline as an intermediate. The synthesis process includes the following steps:

  1. Reagents: The primary reagents include chlorosulfonic acid, thionyl chloride, and N-ethoxalyl-5-chloro-2-methyl-aniline.
  2. Procedure: The reaction begins by adding chlorosulfonic acid to a dried reactor, followed by the addition of the aniline derivative under stirring conditions. The mixture is then heated for 10 to 14 hours.
  3. Thionyl Chloride Addition: After initial heating, thionyl chloride is introduced to the reaction mixture, which continues to be heated for an additional 10 to 14 hours.
  4. Isolation: Following the reaction period, the resulting product is isolated through filtration and ammoniation processes, yielding N-ethoxalyl-5-chloro-2-methyl-4-sulfamyl aniline as a light yellow solid .

This method has shown improvements in yield and quality by optimizing the use of chlorosulfonic acid and controlling reaction conditions.

Molecular Structure Analysis

Structure and Data

The molecular formula of Metolazone is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S. Its structure features several key components:

  • Core Structure: A tetrahydroquinazolin-4-one backbone.
  • Substituents: Includes methyl, 2-tolyl, sulfamyl, and chloro groups which contribute to its pharmacological activity.

The compound's three-dimensional conformation allows it to interact effectively with biological targets within renal tissues .

Chemical Reactions Analysis

Reactions and Technical Details

Metolazone participates in various chemical reactions that are crucial for its pharmacological activity:

  1. Inhibition Mechanism: It inhibits sodium transport across renal tubular epithelium, primarily affecting distal tubules.
  2. Diuretic Action: By blocking sodium reabsorption, Metolazone increases the excretion of sodium, chloride, and water, leading to reduced blood volume and lower blood pressure.
  3. Interaction with Other Diuretics: When used alongside loop diuretics, Metolazone enhances natriuresis by preventing compensatory sodium reabsorption in distal nephron segments .
Mechanism of Action

Metolazone operates primarily through its action on the distal convoluted tubule of the nephron.

  1. Sodium Transport Inhibition: It inhibits sodium-chloride symporters (Na+/Cl− cotransporters), leading to decreased sodium reabsorption.
  2. Increased Diuresis: This inhibition results in increased urinary output due to elevated sodium and water excretion.
  3. Physiological Effects: The resultant decrease in circulating blood volume helps alleviate symptoms associated with heart failure and hypertension by reducing peripheral vascular resistance .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Metolazone is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Reports suggest a melting point around 140°C .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Metolazone is widely used in clinical settings for:

  1. Heart Failure Management: It assists in managing fluid overload in patients with congestive heart failure.
  2. Hypertension Treatment: Employed as part of combination therapy for better control of high blood pressure.
  3. Diuretic Resistance Cases: Particularly beneficial for patients who do not respond adequately to standard loop diuretics alone .
Introduction to Metolazone in Contemporary Pharmacotherapy

Historical Evolution of Quinazoline Diuretics

The development of quinazoline diuretics emerged from systematic molecular modifications aimed at enhancing the efficacy of early carbonic anhydrase inhibitors while mitigating their pronounced metabolic acidosis liabilities. Chemists sought compounds retaining the sulfonamide moiety essential for diuretic activity but attached to novel heterocyclic structures. The quinazoline nucleus was identified as particularly promising due to its metabolic stability and favorable interaction with renal tubular transporters [6]. Metolazone (7-chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-o-tolyl-6-quinazolinesulfonamide) represents the culmination of this research, synthesized through a multi-step process beginning with activated anthranilic acid derivatives:

  • Reaction with phosgene yields isatoic anhydride
  • Condensation with ortho-toluidine produces an acylation intermediate
  • Conversion to quinazolone via acetic anhydride heating
  • Selective double bond reduction using sodium borohydride/aluminum chloride [6]

Unlike thiazide diuretics derived from 1,2,4-benzothiadizine-1,1-dioxide, metolazone's quinazoline structure conferred two critical advantages: preserved efficacy in renal impairment and prolonged duration of action. Early clinical observations noted sustained diuresis beyond 24 hours, facilitating once-daily dosing and enhancing therapeutic adherence in chronic conditions [1] [7]. The commercial introduction of multiple formulations—including Zaroxolyn (slow/incomplete bioavailability) and Mykrox (rapid/complete bioavailability)—addressed pharmacokinetic variability observed in edematous states while underscoring the significance of absorption characteristics in clinical response [7] [10].

Metolazone’s Classification Within Thiazide-Like Diuretics

Metolazone exhibits significant mechanistic parallels with thiazide diuretics while possessing distinct chemical and pharmacological properties that justify its classification as a "thiazide-like" rather than "thiazide-type" diuretic. This distinction carries important clinical implications regarding therapeutic applications and expected responses.

Table 1: Comparative Characteristics of Diuretic Classes

ParameterThiazide-Type (e.g., Hydrochlorothiazide)Thiazide-Like (Metolazone)Loop Diuretics (e.g., Furosemide)
Chemical ClassBenzothiadiazine derivativesQuinazoline sulfonamideSulfamyl anthranilic acid derivatives
Primary Tubular SiteDistal Convoluted Tubule (DCT)DCT + Proximal TubuleThick Ascending Limb of Henle
Molecular TargetNa+/Cl- Cotransporter (NCC)NCC + Proximal Carbonic AnhydraseNa+/K+/2Cl- Cotransporter (NKCC2)
GFR Threshold for Efficacy>40-50 mL/minMaintained efficacy <30 mL/minNo absolute threshold
Fractional Na+ Excretion3-5%5-10%20-25%
Calcium HandlingEnhanced Reabsorption (Hypocalciuric)Enhanced ReabsorptionEnhanced Excretion

Metolazone shares the thiazides' primary mechanism of blocking the electroneutral Na+/Cl- symporter (NCC) in the distal convoluted tubule, thereby reducing plasma volume through increased natriuresis and diuresis [1] [8]. Crucially, however, metolazone demonstrates additional pharmacological actions distinguishing it from conventional thiazides:

  • Proximal Tubule Activity: Metolazone inhibits carbonic anhydrase in the proximal tubule, evidenced clinically by increased fractional excretion of phosphate and magnesium—effects not observed with pure thiazides [1] [7]. Micropuncture studies confirm reduced proximal tubular sodium reabsorption, expanding its natriuretic potential beyond the distal nephron.
  • Renal Function Independence: Unlike thiazide-type diuretics that lose efficacy when glomerular filtration rate (GFR) falls below 40 mL/min, metolazone maintains diuretic activity in advanced renal impairment (GFR <20 mL/min). This critical advantage stems from its non-dependence on glomerular filtration for tubular delivery and its supplementary proximal action [1] [2] [6].
  • Calcium Homeostasis: Metolazone enhances calcium reabsorption similarly to thiazides via DCT-mediated hyperpolarization activating voltage-gated Ca++ channels and basolateral Na+/Ca++ exchangers [8]. This hypocalciuric effect remains clinically relevant in osteoporosis management and nephrolithiasis prevention.

These attributes position metolazone uniquely within therapeutic algorithms for hypertension and edema management, particularly when complicated by renal dysfunction where conventional thiazides prove inadequate [5] [10].

Position in Current Diuretic Resistance Management Paradigms

Diuretic resistance—defined as inadequate sodium/water excretion despite appropriate diuretic dosing—presents a formidable challenge in advanced heart failure, nephrotic syndrome, and hepatic cirrhosis. Metolazone occupies an essential role in contemporary sequential nephron blockade strategies designed to overcome this resistance by targeting multiple tubular segments simultaneously.

Table 2: Evidence for Metolazone in Diuretic Resistance Management

Clinical ContextMechanistic RationaleDocumented OutcomesEvidence Source
Loop Diuretic Resistance in Heart FailureBlocks compensatory distal sodium reactivation post-loop diuretic48-72 hour diuresis in 90% of loop-refractory patients; 1-2.8kg weight reductionRosenberg et al., Cardiovascular Drugs Therapy 2005 [1]
Nephrotic Syndrome with HypoalbuminemiaProtein-binding independence enables tubular delivery despite albuminuriaRestoration of diuretic response when loop agents fail due to impaired luminal accessShah et al., Therapeutic Advances in Cardiovascular Disease 2017 [1]
Cardiorenal Syndrome with Low GFRMaintained NCC inhibition despite reduced renal functionSignificant natriuresis (FENa increase >0.2%) in patients with GFR 15-30 mL/minPalazzuoli et al., Journal of Clinical Medicine 2021 [1]
Refractory Ascites in CirrhosisCounteracts hyperaldosteronism-induced distal tubular hypertrophySynergistic urine output 150-300mL/hour when added to furosemide/spironolactoneScienceDirect Diuretics Chapter [6]

The pathophysiological basis for metolazone's efficacy lies in its disruption of adaptive mechanisms underlying diuretic resistance:

  • Tubular Hypertrophy and Compensatory Reabsorption: Chronic loop diuretic exposure induces distal convoluted tubule cellular hypertrophy and enhanced sodium reabsorptive capacity. By inhibiting the NCC transporter, metolazone directly counteracts this compensatory mechanism [3] [6].
  • Sequential Nephron Blockade: Metolazone complements loop diuretics through pharmacodynamic synergy rather than pharmacokinetic interaction. While loop diuretics reduce medullary hypertonicity by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb, metolazone prevents the distal tubule from reabsorbing the increased sodium load delivered from the loop of Henle. This unidirectional sequential blockade produces profound natriuresis exceeding either agent alone [1] [6] [9].
  • Neurohormonal Modulation: Though not a direct neurohormonal antagonist, metolazone mitigates renin-angiotensin-aldosterone system (RAAS) activation associated with ineffective decongestion. By achieving meaningful volume reduction, it indirectly reduces RAAS overactivity driving sodium avidity [3] [9].

Contemporary guidelines reflect metolazone's specialized role. The 2022 American Heart Association/American College of Cardiology/Heart Failure Society of America (AHA/ACC/HFSA) Heart Failure Guidelines specifically reserve metolazone addition for patients unresponsive to moderate-high dose loop diuretics, emphasizing electrolyte monitoring due to its potentiation of natriuresis [1]. Similarly, the Kidney Disease: Improving Global Outcomes (KDIGO) 2021 recommendations endorse thiazide-like diuretic/loop diuretic combinations for overcoming resistance through multisite inhibition [1]. This targeted application positions metolazone not as a first-line diuretic, but as an essential component of the therapeutic armamentarium against complex, diuretic-resistant volume overload states where its unique pharmacodynamic profile provides clinical efficacy unattainable with other diuretic classes.

Properties

CAS Number

56436-31-8

Product Name

Metolazone

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N

Solubility

INSOL IN WATER & ALCOHOL
4.07e-02 g/L

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.